FXR Transactivation Activity Ranking Within the 1‑Adamantylcarbonyl‑4‑phenylpiperazine Series
In the primary SAR study of the chemotype, 52 derivatives were screened for FXR transactivation activity in HEK293T cells at a single concentration of 10 µM. Twelve compounds were superior or comparable to the parent hit XJ034, and two compounds achieved over 9‑fold the activity of XJ034, approaching the potency of the clinical FXR agonist obeticholic acid (OCA) [1]. While the exact activity value for the 2,4‑dimethylphenyl analogue has not been independently reported, its position within the structural matrix (ortho‑ and para‑methyl substitution) places it in a distinct SAR cluster from the lead compound 10a (2‑amino‑5‑chlorophenyl), which achieved an EC50 of 1.05 µM [1]. The 2,4‑dimethyl substitution presents a unique hydrophobic and steric signature that differs from both the unsubstituted phenyl parent and the amino‑substituted leads.
| Evidence Dimension | FXR transactivation activity (fold‑change over hit XJ034) |
|---|---|
| Target Compound Data | Not independently reported; belongs to the ortho/para‑dimethylphenyl sub‑cluster |
| Comparator Or Baseline | Hit compound XJ034 (1‑fold); lead compound 10a (>9‑fold); OCA (equipotent to top analogues) |
| Quantified Difference | Top analogues in the series show >9‑fold improvement over XJ034; individual 2,4‑dimethylphenyl analogue data not publicly available |
| Conditions | HEK293T cell transactivation assay, 10 µM single‑point screen, confirmatory EC50 determination for select compounds [1] |
Why This Matters
Procurement of the 2,4‑dimethylphenyl analogue enables exploration of a specific substitution vector within a validated FXR agonist chemotype; its activity can be empirically benchmarked against the disclosed SAR data to identify potency and selectivity trends.
- [1] Tong Qin, et al. Structural optimization and biological evaluation of 1-adamantylcarbonyl-4-phenylpiperazine derivatives as FXR agonists for NAFLD. Eur J Med Chem. 2023; 245(Pt 1):114903. View Source
